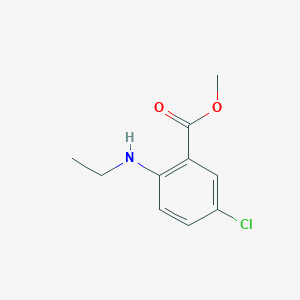
Methyl 5-chloro-2-(ethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(ethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(ethylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl iodide to form the ethylamino derivative.
Chlorination: Finally, the aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Catalysts and solvents are selected to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(ethylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives such as 5-azido-2-(ethylamino)benzoate.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-chloro-2-(ethylamino)benzyl alcohol.
Scientific Research Applications
Methyl 5-chloro-2-(ethylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of substituted benzoates with biological targets.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-(methylamino)benzoate: Similar structure but with a methylamino group instead of an ethylamino group.
Methyl 5-chloro-2-(dimethylamino)benzoate: Contains a dimethylamino group.
Methyl 5-chloro-2-(propylamino)benzoate: Contains a propylamino group.
Uniqueness
Methyl 5-chloro-2-(ethylamino)benzoate is unique due to the presence of the ethylamino group, which imparts specific steric and electronic properties. This affects its reactivity and interactions with biological targets, making it distinct from its methylamino and propylamino analogs.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 5-chloro-2-(ethylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3 |
InChI Key |
NHGIJQZDKMJIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















